molecular formula C9H6ClNO4S B580722 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid CAS No. 1367929-02-9

5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid

Cat. No. B580722
CAS RN: 1367929-02-9
M. Wt: 259.66
InChI Key: UJBJIQZTCRHCKU-UHFFFAOYSA-N
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Description

The compound “5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that likely contains an indole core structure, a common motif in many natural products and pharmaceuticals . The chlorosulfonyl group is a functional group consisting of a sulfur atom bonded to an oxygen and a chlorine atom. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .


Synthesis Analysis

While the specific synthesis for this compound is not available, chlorosulfonyl groups are often introduced using chlorosulfuric acid . The carboxylic acid group could potentially be introduced through various methods, such as oxidation or nucleophilic substitution .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and carboxylic acid groups. For instance, the chlorosulfonyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Indole Synthesis Methodologies

The synthesis of indole derivatives, including compounds related to 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid, plays a crucial role in the development of pharmacologically active molecules. Taber and Tirunahari (2011) presented a comprehensive review on indole synthesis, providing a classification for all known indole syntheses. This framework helps in understanding the strategic approaches in indole construction, which is essential for the development of new pharmaceuticals and research into biological activities of indole derivatives (Taber & Tirunahari, 2011).

Pharmacological Reviews and Potential Applications

Chlorogenic acid, another carboxylic acid derivative, has been reviewed extensively for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Such reviews provide a foundation for understanding how structurally similar compounds like this compound could be leveraged for therapeutic purposes, especially considering the broad biological and pharmacological implications of carboxylic acid derivatives (Naveed et al., 2018).

Biocatalyst Inhibition and Microbial Interactions

Research into the inhibition of biocatalysts by carboxylic acids, including insights from Jarboe et al. (2013), highlights the impact these compounds have on microbial physiology and industrial bioprocesses. Understanding the inhibitory mechanisms of carboxylic acids on microbes can inform the development of robust microbial strains for industrial applications and elucidate the microbial metabolism of compounds like this compound (Jarboe et al., 2013).

Emerging Uses in Medical Sciences

The application of carboxylic acid derivatives in medical sciences, including drug synthesis and the development of chemoprotective agents, showcases the potential for this compound in similar domains. Reviews and research articles on compounds like indole-3-carbinol and its derivatives provide insight into the pharmacokinetics and roles of these compounds in hepatic protection, indicating areas where this compound could be similarly beneficial (Wang et al., 2016).

properties

IUPAC Name

5-chlorosulfonyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJIQZTCRHCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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